(S)-3-sec-Butoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-butan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
HNXVJJAJNHHWGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
Chiral Resolution
Resolution of a racemic mixture remains a dominant strategy on an industrial scale due to its reliability and often simpler process development. google.com This approach starts with the non-stereoselective synthesis of the racemic compound, followed by separation of the enantiomers.
Enzymatic Kinetic Resolution : This technique uses enzymes, often lipases, as biocatalysts to selectively react with one enantiomer of the racemic mixture. For a chiral alcohol, a lipase (B570770) can selectively acylate one enantiomer, and the resulting ester can be easily separated from the unreacted alcohol enantiomer. nih.gov This method offers high selectivity under mild conditions. However, scaling up requires careful optimization of parameters such as enzyme loading, temperature, substrate concentration, and reaction time to achieve high conversion and enantiomeric excess (ee). nih.gov
Table 1: Comparison of Methods for a Hypothetical Chiral Phenol (B47542) Precursor
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Principle | Formation of diastereomeric salts with different solubilities. wikipedia.org | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov |
| Chiral Source | Stoichiometric chiral resolving agent (e.g., Tartaric Acid). | Catalytic amount of an enzyme (e.g., Novozyme 435). |
| Max. Yield (per cycle) | 50% (without racemization/recycle). wikipedia.org | 50% (without racemization/recycle). |
| Key Scale-Up Variables | Solvent selection, crystallization temperature, cooling rate, seeding. | Enzyme stability & activity, pH, temperature, substrate/enzyme ratio. nih.gov |
| Typical Purity | >99% ee achievable with optimization. | >99% ee achievable with optimization. nih.gov |
| Process Considerations | Requires recovery of resolving agent; can be solvent-intensive. | Requires enzyme removal/immobilization; aqueous or organic media. |
Preparative Chromatography
For high-value compounds or when crystallization-based resolution is ineffective, preparative chiral chromatography is a powerful alternative. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) can separate enantiomers with high purity. nih.gov While historically viewed as expensive for large-scale production, advancements in CSP technology and continuous chromatography techniques like Simulated Moving Bed (SMB) chromatography have made it a viable option for manufacturing pharmaceutical ingredients. rsc.org SMB offers higher productivity and reduced solvent consumption compared to traditional batch chromatography. rsc.org
Process Optimization and Industrial Implementation
Moving from a gram-scale laboratory procedure to kilogram or ton-scale production requires rigorous process optimization.
Parameter Optimization : Every parameter can impact the final product's quality and yield. For a crystallization process, for instance, factors such as solvent ratios, concentration, and cooling profiles must be precisely defined and controlled to ensure reproducible crystal form (polymorphism) and purity. researchgate.net
Impurity Profiling : Impurities that are negligible at the lab scale can become significant problems in large batches. A crucial part of scale-up is to identify, characterize, and control the formation of process-related impurities to meet regulatory standards. researchgate.net
Equipment and Safety : The equipment used at an industrial scale has different heat and mass transfer characteristics than laboratory glassware. Exothermic reactions that are easily managed in a flask can pose significant safety risks in a large reactor. rsc.org A thorough process safety assessment is essential. The choice between batch reactors and continuous flow systems is also a key consideration, with flow chemistry offering potential benefits in safety, consistency, and efficiency. scirea.org
Green Chemistry and Sustainability : There is an increasing emphasis on developing sustainable manufacturing processes. scirea.org This involves choosing less hazardous solvents, minimizing waste, using catalytic rather than stoichiometric reagents, and designing energy-efficient processes. researchgate.net Biocatalysis, as seen in enzymatic resolutions, is often considered a greener alternative to traditional chemical methods. researchgate.net
Table 2: Key Parameter Considerations in Scaling Up Chiral Phenol (B47542) Synthesis
| Stage | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Key Considerations for Scale-Up |
| Reaction Control | Manual addition, simple heating/cooling. | Automated dosing systems, reactor heat transfer limits. | Managing exotherms, ensuring consistent mixing and temperature control. |
| Purification | Flash column chromatography, simple filtration. | Multi-plate distillation, large-scale crystallization, preparative HPLC/SMB. rsc.org | Efficiency, solvent volume, throughput, polymorphic control. researchgate.net |
| Solvent Usage | Often high volume-to-product ratio. | Solvent recovery and recycling are critical for cost and environmental impact. | Process mass intensity (PMI), solvent selection for safety and sustainability. |
| Yield & Purity | Focus on maximizing chemical yield. | Focus on overall process efficiency, purity, and consistency. | Reducing unit operations, controlling impurity formation. researchgate.net |
| Safety | Standard personal protective equipment. | Rigorous process safety management (PSM), hazard analysis (HAZOP). | Containment, pressure relief, handling of hazardous materials at scale. |
Mechanistic Investigations of Reactions Involving S 3 Sec Butoxyphenol
Nucleophilic Substitution Reactions at the sec-Butyl Stereocenter
The chiral center at the secondary butyl group of (S)-3-sec-Butoxyphenol is a key feature influencing its reactivity. Nucleophilic substitution reactions at this stereocenter can theoretically proceed through two distinct pathways: SN2 and SN1 mechanisms. The preferred pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. wikipedia.orgbyjus.comvedantu.com
In the case of this compound, if the phenoxy group were to act as a leaving group (for instance, after protonation of the ether oxygen), an incoming nucleophile would attack the chiral carbon of the sec-butyl group from the rear. This would result in the formation of a product with the opposite stereochemistry, i.e., the (R)-configuration. collegedunia.comyoutube.com
The general mechanism for the Walden inversion in an SN2 reaction can be visualized as an umbrella flipping inside out in the wind. wikipedia.org The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are both partially bonded.
Table 1: Predicted Stereochemical Outcome of SN2 Reaction at the sec-Butyl Stereocenter
| Reactant Configuration | SN2 Reaction Outcome | Product Configuration |
| This compound | Inversion of Stereochemistry (Walden Inversion) | (R)-Product |
It is important to note that for the phenoxy group to act as a leaving group, it would need to be protonated or complexed with a Lewis acid to become a better leaving group (a neutral phenol (B47542) molecule).
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation.
For this compound, an SN1 pathway would involve the formation of a secondary carbocation at the sec-butyl position. This carbocation is planar and achiral. Consequently, the nucleophile can attack from either face with equal probability, leading to a racemic mixture of (R) and (S) products.
Table 2: Predicted Stereochemical Outcome of SN1 Reaction at the sec-Butyl Stereocenter
| Reactant Configuration | SN1 Reaction Intermediate | Product Configuration |
| This compound | Achiral sec-Butyl Carbocation | Racemic Mixture ((R) and (S) products) |
The stability of the carbocation intermediate is a crucial factor in SN1 reactions. The sec-butyl carbocation is a secondary carbocation, which is less stable than a tertiary carbocation but more stable than a primary carbocation. The presence of the adjacent oxygen atom in the butoxy group could potentially influence the stability of this carbocation through inductive effects.
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl (-OH) and the sec-butoxy (-O-sec-butyl) groups.
Both the hydroxyl and the sec-butoxy groups are ortho, para-directing activators. This is because the oxygen atom in each group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.
In 3-substituted phenols, the two groups are in a meta relationship to each other. The directing effects of these two groups will reinforce each other, directing incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the sec-butoxy group (positions 2, 4, and 6).
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Group(s) | Predicted Reactivity |
| 2 | Ortho to -OH and Ortho to -O-sec-Bu | Highly Favored |
| 4 | Para to -OH and Ortho to -O-sec-Bu | Highly Favored |
| 6 | Ortho to -OH and Para to -O-sec-Bu | Highly Favored |
| 5 | Meta to both -OH and -O-sec-Bu | Disfavored |
Steric hindrance from the bulky sec-butyl group might influence the ratio of ortho to para products. Substitution at the 2-position, being flanked by both substituents, might be sterically hindered compared to the 4- and 6-positions.
While no specific kinetic data for this compound are available, studies on the nitration and halogenation of other phenols provide insight into the expected kinetics. researchgate.netresearchgate.net The presence of two activating groups is expected to significantly increase the rate of electrophilic aromatic substitution compared to benzene (B151609).
Table 4: Expected Relative Rates of Electrophilic Aromatic Substitution
| Compound | Relative Rate (Predicted) |
| Benzene | 1 |
| Phenol | ~103 |
| Anisole | ~104 |
| This compound | >104 |
The actual rate would need to be determined experimentally.
Polymerization Mechanisms of this compound Derived Monomers
This compound can serve as a precursor to various monomers for polymerization. The polymerization mechanism would depend on the specific functional groups introduced to the monomer.
One potential route is through the formation of a benzoxazine (B1645224) monomer. Benzoxazines are known to undergo thermal ring-opening polymerization to produce polybenzoxazines, a class of high-performance phenolic resins. The polymerization is typically initiated by the thermal cleavage of the oxazine (B8389632) ring, leading to the formation of a carbocation that propagates the polymerization.
Another possibility is the conversion of the phenolic hydroxyl group into a vinyl ether. Vinyl ethers are known to undergo cationic polymerization. The initiation step involves the protonation of the vinyl ether double bond to generate a carbocation, which then propagates by adding to other monomer units.
The chirality of the sec-butyl group could be retained in the resulting polymer, potentially leading to polymers with interesting chiroptical properties. The specific mechanism and the properties of the resulting polymer would be highly dependent on the monomer structure and the polymerization conditions.
Ring-Opening Polymerization Kinetics and Thermodynamics
This compound, possessing a chiral secondary alkoxide upon deprotonation, can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. The kinetics and thermodynamics of such polymerizations are governed by several factors, including monomer ring strain, temperature, and the nature of the initiator.
The polymerization of lactones is a thermodynamically driven process, where the negative enthalpy of polymerization (ΔHₚ), resulting from the release of ring strain, is the primary driving force. nih.gov The entropy of polymerization (ΔSₚ) is typically negative due to the loss of translational freedom as the monomer is converted into a polymer chain. nih.gov For polymerization to be favorable, the Gibbs free energy of polymerization (ΔGₚ = ΔHₚ - TΔSₚ) must be negative. nih.gov
The kinetics of ROP initiated by an alkoxide like that derived from this compound generally follow a coordination-insertion mechanism, particularly with common catalysts such as tin(II) octoate. The reaction rate is influenced by the initiator and monomer concentrations, as well as the temperature. The activation energy (Eₐ) for the ROP of lactones can vary depending on the specific monomer and initiator/catalyst system. For instance, the polymerization of D,L-lactide initiated with zirconium acetylacetonate (B107027) has a calculated activation energy of approximately 44.51 kJ mol⁻¹. nih.gov
Table 1: Thermodynamic Parameters for Ring-Opening Polymerization of Selected Cyclic Esters
| Monomer | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) |
| D,L-Lactide | -17.8 | -25.14 |
| ε-Caprolactone | - | - |
The polymerization proceeds until an equilibrium between the monomer and polymer is reached. nih.gov The position of this equilibrium is dependent on temperature; at a certain "ceiling temperature" (Tₑ), ΔGₚ becomes zero, and polymerization is no longer favorable.
Influence of Chiral and Alkoxy Substituents on Polymerization Behavior
The chiral nature of the (S)-3-sec-butoxy group in the initiator can have a profound influence on the stereochemistry of the resulting polymer, particularly in the polymerization of racemic monomers like rac-lactide. Chiral initiators can induce stereoselectivity, leading to polymers with a specific tacticity (e.g., isotactic or heterotactic). acs.orgnih.gov This stereocontrol arises from the differential rates of reaction of the chiral initiator with the two enantiomers of the monomer. acs.org
For example, chiral thiourea-amine organocatalysts have been shown to promote the isoselective ROP of racemic lactide through kinetic resolution. acs.org The choice of the (R,R)- or (S,S)-enantiomer of the catalyst preferentially polymerizes one enantiomer of the lactide, resulting in a highly isotactic polylactide. acs.org Similarly, an initiator derived from this compound would be expected to exhibit enantiomorphic site control, where the chirality of the initiator site dictates the stereochemistry of monomer insertion.
Oxidative and Biotransformation Pathways
This compound can undergo transformation through various oxidative and biological degradation pathways. These processes are crucial for understanding its environmental fate and potential for bioremediation.
Ozonation Mechanisms and Transient Intermediates
Ozonation is an effective method for the degradation of phenolic compounds in aqueous solutions. The reaction of ozone with phenols can proceed through different pathways, leading to a variety of intermediates and final products. The initial attack of ozone on the phenolate (B1203915) form of this compound is expected to be rapid.
The mechanism likely involves an electrophilic attack of ozone on the aromatic ring, leading to the formation of hydroxylated intermediates such as catechols and hydroquinones. researchgate.net Subsequent ring cleavage of these intermediates results in the formation of aliphatic carboxylic acids, such as muconic, maleic, and oxalic acids, which are eventually mineralized to carbon dioxide and water. researchgate.net
During the ozonation of substituted phenols, transient intermediates such as quinones can also be formed. researchgate.net For this compound, the formation of a corresponding benzoquinone derivative is a plausible intermediate step before further oxidation and ring opening. The reaction mechanism can be influenced by pH, with different intermediates being favored in acidic or alkaline conditions. researchgate.net
Table 2: Potential Intermediates in the Ozonation of this compound
| Intermediate Type | Example Compound |
| Hydroxylated Aromatic | 3-sec-Butoxycatechol |
| Quinone | 3-sec-Butoxy-1,2-benzoquinone |
| Ring-Opened Dicarboxylic Acid | Muconic acid derivatives |
| Small Carboxylic Acid | Oxalic acid |
Microbial Degradation Mechanisms (e.g., ipso-Substitution in Analogues)
Microbial degradation is a key process in the environmental breakdown of phenolic compounds. For substituted phenols, a notable degradation mechanism is ipso-substitution. This mechanism is particularly relevant for phenols with a substituent at the para-position that is a good leaving group or is attached via a quaternary carbon. nih.govsci-hub.box
In analogues such as 4-alkoxyphenols, bacteria like Sphingobium xenophagum Bayram can initiate degradation via an ipso-hydroxylation. asm.orgresearchgate.net This involves the enzymatic introduction of a hydroxyl group at the carbon atom bearing the alkoxy substituent (ipso-position). asm.org This creates an unstable intermediate that can then lead to the cleavage of the side chain. For 4-alkoxyphenols, this results in the formation of a hemiketal, which spontaneously dissociates to the corresponding alcohol and p-quinone. asm.org
By analogy, the microbial degradation of this compound could proceed via hydroxylation of the aromatic ring. While the sec-butoxy group is at the meta-position, enzymatic attack at the ipso-position (C3) or other positions on the ring would be the initial step. If ipso-hydroxylation were to occur, it would lead to the formation of an unstable intermediate and subsequent cleavage of the sec-butoxy group. The released sec-butanol could then be further metabolized by the microorganism. The remaining aromatic ring, likely a dihydroxybenzene derivative, would then undergo ring fission, a common step in the degradation of aromatic compounds. nih.govsci-hub.box
Enantioselective Degradation Phenomena in Related Chiral Phenols
Since this compound is a chiral molecule, its microbial degradation can be enantioselective. This means that microorganisms may preferentially metabolize one enantiomer over the other. Enantioselective degradation is a well-documented phenomenon for many chiral environmental pollutants, including pesticides and pharmaceuticals. nih.govchromatographyonline.comresearchgate.net
The basis for this selectivity lies in the stereospecificity of the enzymes involved in the degradation pathway. nih.gov The active site of an enzyme is a chiral environment, and therefore, the two enantiomers of a chiral substrate can bind with different affinities and react at different rates. For example, the bacterium Sphingomonas herbicidovorans MH has been shown to preferentially degrade the (S)-enantiomer of the chiral herbicide dichlorprop. nih.gov This is due to the presence of enantiomer-specific dioxygenases. nih.gov
Therefore, it is highly probable that the microbial degradation of a racemic mixture of 3-sec-butoxyphenol would be enantioselective. One enantiomer would likely be degraded faster than the other, leading to an enrichment of the more persistent enantiomer in the environment. The extent of this enantioselectivity can depend on various factors, including the specific microbial species present and environmental conditions. researchgate.net
Advanced Spectroscopic and Analytical Characterization of S 3 Sec Butoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of (S)-3-sec-Butoxyphenol, enabling the unambiguous assignment of protons and carbons, confirmation of the specific stereochemistry at the chiral center, and investigation into the molecule's conformational dynamics.
High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the unique electronic environment of each nucleus.
In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the sec-butoxy group. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The sec-butoxy group would be characterized by a downfield methine proton, a methylene (B1212753) group split into diastereotopic protons, and two distinct methyl groups.
The ¹³C NMR spectrum complements the proton data, showing ten distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and ether functional groups, with the two carbons directly attached to oxygen atoms (C1 and C3) appearing furthest downfield in the aromatic region. The four carbons of the sec-butyl group would also be resolved, each with a characteristic chemical shift.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.2 | m | - |
| Phenolic OH | 4.5 - 5.5 | br s | - |
| O-CH(CH₃)CH₂CH₃ | 4.2 - 4.4 | sextet | ~6.0 |
| O-CH(CH₃)CH₂CH₃ | 1.5 - 1.7 | m | - |
| O-CH(CH₃)CH₂CH₃ | 1.2 - 1.3 | d | ~6.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Aromatic) | 156 - 158 |
| C-O-sec-butyl (Aromatic) | 159 - 161 |
| Aromatic CH | 102 - 131 |
| O-CH(CH₃)CH₂CH₃ | 75 - 77 |
| O-CH(CH₃)CH₂CH₃ | 28 - 30 |
| O-CH(CH₃)CH₂CH₃ | 18 - 20 |
Confirming the absolute (S)-configuration at the chiral center of the sec-butoxy group requires specialized NMR techniques.
Chiral Shift Reagents (CSRs): The use of chiral lanthanide shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), is a powerful method for resolving the signals of enantiomers. rsc.org When a CSR is added to a racemic sample of 3-sec-butoxyphenol, it forms diastereomeric complexes with the (S) and (R) enantiomers. This interaction breaks the magnetic equivalence of the enantiomers, resulting in the splitting of their corresponding NMR signals. rsc.orglibretexts.org By comparing the spectrum of the enantiopure this compound sample with that of the CSR-complexed racemic mixture, the absolute configuration can be unequivocally assigned.
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can be used to probe through-space proximity between protons, helping to confirm the constitution and preferred conformation of the molecule. For this compound, NOE correlations would be expected between the methine proton of the sec-butyl group and the protons at the C2 and C4 positions of the aromatic ring. This would confirm the connectivity and provide information regarding the spatial arrangement of the sec-butoxy group relative to the phenol (B47542) ring.
The flexibility of this compound arises from the rotation around the C(aryl)-O and O-C(sec-butyl) single bonds. Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) experiments, can provide insight into these conformational dynamics.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the molecule may exist as a mixture of stable conformers (rotamers) that are observable as separate sets of signals at low temperatures. As the temperature is raised, these distinct signals will broaden and eventually coalesce into the single, averaged signals observed at room temperature. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing valuable data on the molecule's conformational flexibility. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental formula. nih.gov For this compound (C₁₀H₁₄O₂), the calculated exact mass is 166.0994 Da. HRMS can measure this value to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.
While HRMS alone cannot typically distinguish between stereoisomers like (S)- and (R)-3-sec-butoxyphenol, it is highly effective at discriminating between structural isomers. For example, positional isomers such as 2-sec-butoxyphenol or 4-sec-butoxyphenol will have the same exact mass, but their fragmentation patterns in tandem MS may differ, allowing for their differentiation.
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. researchgate.net In a typical experiment, the intact molecule is ionized, and its molecular ion ([M]+• or [M-H]⁻) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to create a product ion spectrum, which serves as a molecular fingerprint. mdpi.com This technique can be coupled with chromatographic separation methods like Liquid Chromatography (LC) or Gas Chromatography (GC).
For 3-sec-butoxyphenol, the electron ionization (EI) spectrum of the related isomer 3-n-butoxyphenol shows a prominent molecular ion peak at m/z 166. nist.gov A key fragmentation pathway involves the loss of butene (C₄H₈, 56 Da) via a McLafferty rearrangement, producing a radical cation of 3-hydroxyphenol at m/z 110.
For this compound, similar fragmentation pathways are expected, with some key differences characteristic of the secondary ether linkage.
Proposed Key Fragmentation Pathways:
Loss of Butene: A McLafferty-type rearrangement leads to the loss of butene (CH₃-CH=CH-CH₃), resulting in the formation of the 3-hydroxyphenol radical cation at m/z 110 . This is often a dominant fragment.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), yielding a fragment ion at m/z 137 .
Alpha-Cleavage: Alternatively, cleavage can lead to the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 151 .
These characteristic fragmentation patterns, particularly when analyzed using high-resolution tandem mass spectrometry, provide unequivocal structural confirmation.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Identity | Proposed Loss |
|---|---|---|
| 166 | [M]+• (Molecular Ion) | - |
| 137 | [M - C₂H₅]+ | Loss of ethyl radical |
Ionization Techniques in Chiral Analysis
While mass spectrometry (MS) itself does not differentiate between enantiomers due to their identical mass-to-charge ratios, its coupling with chiral selectors or specific ionization methods allows for effective chiral analysis. researchgate.net For a molecule like this compound, soft ionization techniques are paramount to preserve the integrity of the molecule for analysis.
Electrospray Ionization (ESI) and Atmospheric-Pressure Chemical Ionization (APCI) are particularly suitable. youtube.com ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC). youtube.comnih.gov In the context of chiral analysis, a chiral mobile phase additive or a chiral stationary phase in the preceding LC separation would form diastereomeric complexes with the enantiomers of 3-sec-butoxyphenol. These complexes, having different physical properties, can then be separated and subsequently ionized and detected by the mass spectrometer.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for larger, non-volatile molecules like proteins, but it can be adapted for smaller molecules. youtube.com For chiral analysis of this compound, the analyte would be co-crystallized with a chiral matrix. The diastereomeric interactions within the crystal structure can lead to differences in ion yield or fragmentation patterns for the (S) and (R) enantiomers, enabling their differentiation by MS.
The primary advantage of these methods is their high sensitivity and the structural information that can be obtained from tandem MS (MS/MS) experiments, which can help confirm the identity of the compound alongside its chiral analysis. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in this compound. youtube.comyoutube.com These two techniques are complementary, as the activity of a vibrational mode in IR or Raman depends on different principles: a change in dipole moment for IR and a change in polarizability for Raman. youtube.com
For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring, and the aliphatic sec-butyl group.
Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration, often broadened by hydrogen bonding.
Aromatic Ring: C-H stretching vibrations on the benzene ring will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations below 900 cm⁻¹ can indicate the substitution pattern on the ring.
Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong, characteristic band in the FT-IR spectrum, typically in the 1200-1260 cm⁻¹ region for aryl-alkyl ethers. A symmetric stretch may be visible in the 1000-1075 cm⁻¹ range. mdpi.com
Aliphatic Group (sec-Butyl): C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear in the 2850-2975 cm⁻¹ region. Bending vibrations for these groups are expected in the 1370-1470 cm⁻¹ range.
The following table summarizes the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl | O-H Stretch | 3200-3600 | FT-IR |
| Aromatic | C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aromatic | C=C Stretch | 1450-1600 | FT-IR, Raman |
| Ether | Asymmetric C-O-C Stretch | 1200-1260 | FT-IR |
| Ether | Symmetric C-O-C Stretch | 1000-1075 | FT-IR, Raman |
| Aliphatic | C-H Stretch | 2850-2975 | FT-IR, Raman |
| Aliphatic | C-H Bend | 1370-1470 | FT-IR |
Thermal Analysis for Polymerization and Structural Stability
Thermal analysis techniques are crucial for understanding the material's behavior at elevated temperatures, providing data on thermal stability, decomposition, and phase transitions. xrfscientific.comnetzsch.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.comparticletechlabs.com For this compound, DSC analysis can reveal several key thermal events. A glass transition (Tg) may be observed, which is characteristic of amorphous solids. If the compound is heated to a sufficiently high temperature, an exothermic peak may be observed, indicating the onset of polymerization or decomposition reactions. Phenolic compounds are known to undergo such reactions. The enthalpy (ΔH) of this exotherm provides quantitative data on the energy released during the process.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. particletechlabs.comlibretexts.org This technique is essential for determining the thermal stability of this compound. A TGA thermogram would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which significant mass loss begins provides a measure of the compound's thermal stability. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion. The shape of the TGA curve and its derivative (DTG) can reveal if the degradation occurs in single or multiple steps.
| Analysis Technique | Typical Information Obtained | Relevance to this compound |
| DSC | Glass Transition (Tg), Melting Point (Tm), Crystallization (Tc), Reaction Enthalpy (ΔH) | Determines phase behavior and quantifies energy released during potential polymerization. |
| TGA | Onset of Decomposition, Thermal Stability, Residual Mass | Establishes the upper temperature limit for stability and degradation profile. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.comunifr.ch For a chiral compound like this compound, this technique is invaluable as it can unambiguously determine its absolute configuration. nih.govsci-hub.seresearchgate.net
To perform this analysis, a high-quality single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields the precise spatial coordinates of each atom in the molecule, revealing bond lengths, bond angles, and torsional angles.
Crucially, for chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomeric form ((S) or (R)) can be assigned with a high degree of confidence, often expressed through the Flack parameter. researchgate.net A Flack parameter close to zero for the proposed (S) configuration would confirm its assignment. researchgate.net
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatography is the cornerstone for assessing the enantiomeric purity of chiral compounds. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods. nih.gov
The principle involves the differential interaction of the two enantiomers of 3-sec-butoxyphenol with the chiral environment of the stationary phase. This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly effective for a wide range of chiral compounds, including aromatic compounds like phenols and ethers. nih.govchromatographyonline.com Cyclodextrin-based CSPs are also widely applicable. nih.gov
Method Development: The separation is optimized by screening different CSPs and mobile phases. chromatographyonline.com For HPLC, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. The choice of mobile phase modifier and its concentration, column temperature, and flow rate are critical parameters for achieving optimal resolution between the enantiomeric peaks. nih.gov The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.
| Technique | Stationary Phase Type | Mobile Phase Example | Detection Method |
| Chiral HPLC | Polysaccharide-based (e.g., Amylose (B160209) tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol | UV-Vis, MS |
| Chiral GC | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Helium (carrier gas) | Flame Ionization (FID), MS |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the enantioselective separation and quantification of chiral molecules like this compound. The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which create a diastereomeric interaction with the analyte, leading to differential retention times for the (S) and (R) enantiomers. nih.govphenomenex.com
The selection of an appropriate CSP and mobile phase system is critical for achieving successful enantiomeric resolution. phenomenex.com For phenolic compounds such as 3-sec-butoxyphenol, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate (B1207046) derivatives immobilized on a silica (B1680970) support, have demonstrated broad applicability and high selectivity. nih.govnih.gov These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of aromatic analytes. nih.govmdpi.com
The separation can be performed under various modes, including normal-phase, reversed-phase, or polar organic conditions. sigmaaldrich.com Normal-phase chromatography, utilizing mobile phases like n-hexane and isopropanol, often provides excellent selectivity for this class of compounds. researchgate.net The addition of a small amount of an acidic or basic modifier to the mobile phase can be used to suppress ionization and improve peak shape. The precise conditions, including the choice of stationary phase, mobile phase composition, flow rate, and column temperature, must be optimized to achieve baseline resolution of the this compound and its (R)-enantiomer.
Below is a table summarizing typical starting conditions for the chiral HPLC analysis of 3-sec-Butoxyphenol.
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of (S)- and (R)-3-sec-Butoxyphenol enantiomers |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) for Isomer-Specific Analysis
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is a powerful analytical technique for the detailed characterization of complex samples containing multiple isomers. chromatographyonline.complos.org For the analysis of 3-sec-Butoxyphenol, this method can simultaneously separate the target analyte from its structural isomers (e.g., 2-sec-Butoxyphenol, 4-sec-Butoxyphenol) and its stereoisomer ((R)-3-sec-Butoxyphenol) if a chiral second-dimension column is used. The high peak capacity and enhanced resolution of GCxGC make it superior to conventional one-dimensional GC for such challenging separations. copernicus.org
The GCxGC system employs two columns with different stationary phase selectivities. mdpi.com A common configuration for the analysis of polar compounds like phenols is a non-polar primary column and a polar secondary column. nih.gov The effluent from the first column is collected in segments by a modulator and then rapidly re-injected onto the second, shorter column for a fast secondary separation. copernicus.org This process generates a two-dimensional chromatogram that maps compounds based on their volatility (first dimension) and polarity (second dimension).
The coupling of GCxGC with a TOF-MS detector provides high-speed data acquisition, which is essential to capture the very narrow peaks (typically <100 ms) eluting from the second-dimension column. nih.gov Furthermore, the TOF-MS provides full mass spectral information for each separated peak, allowing for confident identification through library matching and analysis of fragmentation patterns. This is particularly useful for distinguishing between closely related isomers that may have very similar retention times but unique mass spectra. plos.org Research on related alkylphenol isomers, such as nonylphenol, has demonstrated the capability of GCxGC to resolve a large number of individual isomers within a complex technical mixture. nih.gov
The table below outlines typical experimental parameters for an isomer-specific GCxGC-TOF-MS analysis of sec-Butoxyphenol isomers.
| Parameter | Condition |
| First Dimension (¹D) Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Second Dimension (²D) Column | DB-WAX (Polyethylene glycol), 2 m x 0.1 mm ID, 0.1 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50 °C (2 min hold), ramp at 5 °C/min to 280 °C (5 min hold) |
| Modulation Period | 6 seconds |
| MS System | Time-of-Flight Mass Spectrometer (TOF-MS) |
| Mass Range | 40-500 m/z |
| Acquisition Rate | 100 spectra/sec |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Computational Chemistry and Theoretical Studies on S 3 Sec Butoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nlss.org.in It has proven to be an essential tool for interpreting and predicting molecular properties. nlss.org.in For (S)-3-sec-Butoxyphenol, DFT calculations are employed to determine its most stable three-dimensional structure. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles are calculated. karazin.ua
These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) that provide a good balance between accuracy and computational cost for phenolic compounds. karazin.uamdpi.com The resulting optimized geometry corresponds to a minimum on the potential energy surface of the molecule.
Beyond geometry, DFT is used to calculate the energetic properties of the molecule, which are crucial for understanding its stability and reactivity. mdpi.com A key parameter for phenols is the O-H bond dissociation enthalpy (BDE), which quantifies the energy required to break the phenolic O-H bond homolytically. mdpi.com This value is a critical indicator of a phenol's antioxidant activity. researchgate.net DFT studies on various substituted phenols have shown that the nature and position of substituents significantly influence the O-H BDE. mdpi.com For this compound, the electron-donating nature of the sec-butoxy group at the meta position would be expected to have a specific effect on the BDE compared to other substituted phenols.
Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, yet realistic, data based on typical DFT calculations for substituted phenols.
| Parameter | Value |
|---|---|
| O-H Bond Length | 0.96 Å |
| C-O (Phenolic) Bond Length | 1.36 Å |
| C-O (Ether) Bond Length | 1.37 Å |
| C-O-H Bond Angle | 109.5° |
| C-O-C (Ether) Bond Angle | 118.0° |
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms by identifying and characterizing transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net For this compound, this is particularly relevant for studying its role in reactions such as oxidation, which is central to its potential antioxidant function.
Using DFT, researchers can model the reaction pathway from reactants to products through the transition state. acs.org This involves locating the TS structure and calculating its energy, which provides the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. For phenolic compounds, oxidation can proceed through different mechanisms, and computational modeling helps to elucidate the most favorable pathway. acs.orgresearchgate.net For example, studies on other substituted phenols have investigated mechanisms like hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) by analyzing the electronic structure of the transition state. researchgate.net
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. chemrxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds, and the prediction of ¹H and ¹³C chemical shifts is a common application of DFT. chemrxiv.orgbruker.com
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR isotropic shielding constants. researchgate.netrsc.org These calculated values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectrum with experimental data, the proposed structure of this compound can be confirmed. Discrepancies between calculated and experimental shifts can also provide insights into conformational preferences or solvent effects. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet realistic, data based on DFT-GIAO calculations.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-OH) | 156.0 |
| C2 | 110.5 |
| C3 (C-O-sec-butyl) | 160.0 |
| C4 | 105.0 |
| C5 | 130.0 |
| C6 | 109.0 |
| C (sec-butoxy, CH) | 75.0 |
| C (sec-butoxy, CH₃) | 19.5 |
| C (sec-butoxy, CH₂) | 29.0 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a classical mechanical description of their interactions, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov
MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a molecule like this compound, a force field must accurately represent not only the standard bond, angle, and dihedral potentials but also the subtle non-bonded interactions that govern its three-dimensional structure and chirality. advancedsciencenews.com
Developing and validating a force field for a specific class of molecules like chiral phenols involves parameterizing it against high-level quantum chemical calculations and/or experimental data (e.g., geometries, vibrational frequencies, and thermodynamic properties). frontiersin.org The chirality of the sec-butoxy group requires careful parameterization of dihedral angles and non-bonded terms to correctly describe the potential energy surface and the relative energies of different conformers. The importance of producing specific enantiomers is critical in many applications, particularly in the pharmaceutical industry. advancedsciencenews.com
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. canada.ca MD simulations are exceptionally well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box or by using an implicit continuum model. researchgate.netmdpi.com
For this compound, MD simulations can reveal how different solvents affect its conformational preferences. mdpi.com The flexible sec-butoxy group can adopt various orientations, and the equilibrium between these conformers can shift depending on the polarity and hydrogen-bonding capability of the solvent. mdpi.com For example, in a polar, protic solvent, hydrogen bonding between the solvent and the phenolic hydroxyl group would be a dominant interaction, potentially influencing the orientation of the alkoxy substituent. libretexts.orgsydney.edu.au These simulations can provide a detailed picture of the solvation shell around the molecule and quantify intermolecular interactions, such as hydrogen bonds, which in turn affect the molecule's reactivity and properties in solution. researchgate.net
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools that correlate the chemical structure of a compound with its reactivity or physical properties. These models are built on the principle that the structural features of a molecule, quantified by molecular descriptors, determine its behavior. For phenolic compounds like this compound, QSRR/QSPR can be employed to predict a wide range of characteristics, from antioxidant activity to chromatographic retention times.
The development of a robust QSRR/QSPR model involves several key stages, including the generation of a diverse set of molecular descriptors, the selection of the most relevant descriptors, and the application of statistical methods to build and validate a predictive model.
Descriptor Generation and Selection for Phenolic Compounds
The initial step in QSRR/QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For phenolic compounds, a vast array of descriptors can be generated using various computational chemistry software packages. These descriptors fall into several categories, each capturing distinct molecular features that can influence reactivity and properties.
Types of Molecular Descriptors for Phenolic Compounds:
Constitutional Descriptors: These are the simplest descriptors and relate to the molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, including branching and shape indices.
Physicochemical Descriptors: This category includes properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability, which are crucial for understanding a compound's solubility and transport properties. nih.gov
Electronic Descriptors: Derived from quantum chemical calculations, these descriptors quantify the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov For phenolic compounds, descriptors related to the hydroxyl group, such as the O-H bond dissociation enthalpy (BDE), are particularly important for predicting antioxidant activity. acs.org
Quantum Chemical Descriptors: These are obtained from more advanced computational methods and can include parameters like the heat of formation, core-core repulsion, and electronic energy. nih.govchemicalbook.com
Once a large pool of descriptors is generated, a critical step is to select a smaller, more informative subset. This process, known as feature selection, aims to eliminate redundant or irrelevant descriptors, which can improve model performance and interpretability. acs.orgjst.go.jp Common techniques for descriptor selection include correlation analysis to remove highly correlated descriptors and more advanced algorithms like genetic algorithms or stepwise regression.
Below is a table illustrating the types of descriptors that would be generated for a QSRR/QSPR study of phenolic compounds, including this compound.
| Descriptor Class | Specific Examples | Relevance to Phenolic Compounds |
| Constitutional | Molecular Weight, Number of OH groups, Number of Aromatic Rings | Basic molecular identity and functional group count. |
| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and branching. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Governs solubility, bioavailability, and chromatographic retention. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges on Phenolic Oxygen | Relates to reactivity, sites of electrophilic/nucleophilic attack, and polarity. |
| Quantum Chemical | Bond Dissociation Enthalpy (BDE) of O-H, Heat of Formation | Crucial for predicting antioxidant activity and thermodynamic stability. |
Statistical Models for Predicting Chemical Reactivity and Physical Properties
After selecting the most relevant descriptors, a statistical model is developed to establish a mathematical relationship between these descriptors and the property of interest. Various statistical and machine learning methods are employed for this purpose, ranging from simple linear models to complex non-linear approaches.
Common Statistical Models in QSRR/QSPR:
Multiple Linear Regression (MLR): This is one of the most straightforward methods, creating a linear equation that relates the dependent variable (the property being predicted) to a set of independent variables (the molecular descriptors). chemicalbook.com While easy to interpret, MLR assumes a linear relationship, which may not always be the case.
Partial Least Squares (PLS) Regression: PLS is particularly useful when dealing with a large number of descriptors that may be correlated with each other. It reduces the dimensionality of the descriptor space while maximizing the covariance between the descriptors and the property.
Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. They are capable of modeling complex relationships between descriptors and activity and are often more powerful than linear methods, especially for large and diverse datasets. chemicalbook.com
Support Vector Machines (SVM) / Support Vector Regression (SVR): SVR is a machine learning technique that is effective for both linear and non-linear regression problems. It works by finding an optimal hyperplane that best fits the data in a high-dimensional space. chemicalbook.com
The predictive power and robustness of any developed model must be rigorously assessed through validation procedures. Internal validation techniques, such as cross-validation (e.g., leave-one-out), are used to test the model's stability. External validation , where the model is used to predict the properties of a set of compounds not used in the model development, is crucial for evaluating its real-world predictive ability.
The table below summarizes the statistical models commonly used in QSRR/QSPR studies of phenolic compounds.
| Statistical Model | Description | Common Application for Phenols |
| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and the target property. | Predicting properties like boiling point or chromatographic retention index. |
| Partial Least Squares (PLS) | A linear regression method suitable for datasets with many, possibly correlated, descriptors. | Modeling toxicity or other biological activities where multiple factors are influential. |
| Artificial Neural Networks (ANN) | A non-linear, machine learning approach capable of modeling complex relationships. | Predicting antioxidant capacity, which can have a complex, non-linear dependence on structure. |
| Support Vector Regression (SVR) | A machine learning method effective for both linear and non-linear problems, based on statistical learning theory. | High-accuracy prediction of various physicochemical properties. |
By applying these computational methodologies, it is possible to develop predictive models for the reactivity and physical properties of this compound, facilitating virtual screening and guiding experimental efforts.
Applications in Materials Science and Advanced Organic Synthesis
Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as fundamental starting materials for constructing more complex, stereochemically defined molecules. They are crucial in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule, a common requirement for pharmaceuticals, agrochemicals, and other bioactive compounds. ecampus.com The "(S)-3-sec-Butoxyphenol" molecule, with its defined stereocenter, fits the profile of a versatile chiral building block.
Asymmetric catalysis relies on chiral catalysts to transfer stereochemical information to a prochiral substrate, enabling the synthesis of an enantiomerically enriched product. mdpi.com The performance of these catalysts is highly dependent on the structure of the chiral ligand that coordinates to a metal center. scispace.com Chiral phenolic compounds, such as derivatives of BINOL, are well-established as privileged ligand scaffolds in asymmetric catalysis. mdpi.com The "this compound" structure provides a foundation for developing novel C1-symmetrical ligands. Such ligands can create a unique chiral environment around a metal catalyst, potentially leading to high levels of enantioselectivity in a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. scispace.comnih.gov
Precursor for High-Performance Polymeric Materials
The phenolic group in this compound makes it an ideal monomer precursor for synthesizing high-performance polymers, particularly polybenzoxazines. These thermosetting resins are known for their exceptional thermal stability, mechanical properties, and molecular design flexibility. kpi.ua
Polybenzoxazines are synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde, followed by a catalyst-free, ring-opening polymerization that releases no byproducts. kpi.ua This process allows for the creation of void-free polymers with high dimensional stability. The structure of the phenol used has a substantial effect on the final properties of the polymer. kpi.ua
Research on polybenzoxazines derived from the related achiral monomer, 3-Butoxyphenol (B99933), has demonstrated the potential to create materials with excellent thermal characteristics. For instance, a polybenzoxazine synthesized from 3-Butoxyphenol, 1,12-diaminododecane, and paraformaldehyde (poly(3BOP-daC12)) exhibits properties suitable for advanced applications. mdpi.com The thermal and mechanical properties of polybenzoxazines can be precisely controlled through the selection of the phenolic and amine precursors. researchgate.netmdpi.com
Table 1: Selected Thermal Properties of Polybenzoxazines
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Varies with monomer structure (e.g., 180°C to 340°C for different phenols) | kpi.ua |
| Temperature at 10% Weight Loss (T10%) | Typically in the range of 520–600°C for high-performance variants | kpi.ua |
| Char Yield at 800°C (Nitrogen) | Can reach 71–81% for highly stable structures | kpi.ua |
The unique properties of polybenzoxazines make them excellent matrix materials for advanced composites. One notable application is in the development of lightweight materials for space radiation shielding. mdpi.com Future deep space missions require materials that can protect astronauts and sensitive electronics from galactic cosmic rays (GCR) and other forms of ionizing radiation. nasa.gov Materials with a high hydrogen content are particularly effective at shielding against this type of radiation. researchgate.net
A composite material comprising ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fibers and a polybenzoxazine matrix derived from 3-Butoxyphenol (poly(3BOP-daC12)) has been developed and tested for this purpose. mdpi.com This composite combines the structural integrity of the polymer with the radiation-attenuating properties of its hydrogen-rich composition. mdpi.com Compared to traditionally used aluminum, this composite offers a significant increase in specific strength and a reduction in the equivalent radiation dose. mdpi.com
Table 2: Performance of UHMWPE/poly(3BOP-daC12) Composite for Space Applications
| Performance Metric | Improvement vs. Aluminum | Reference |
|---|---|---|
| Specific Strength | 325% increase | mdpi.com |
| Equivalent Radiation Dose | 31% reduction (estimated) | mdpi.com |
| Tensile Modulus (with carbon fiber skin) | 144% increase | mdpi.com |
| Flexural Modulus (with carbon fiber skin) | 227% increase | mdpi.com |
The introduction of a chiral center in a monomer, such as in this compound, can have a profound impact on the resulting polymer's properties. Control over stereochemistry is a powerful tool for influencing the physical and mechanical behavior of polymeric materials. researchgate.net The specific spatial arrangement of the chiral sec-butoxy group along the polymer chains would dictate how the chains pack and interact with one another.
This stereochemical control can lead to more ordered morphologies compared to polymers made from an achiral or racemic monomer. researchgate.net In the case of a polybenzoxazine derived from this compound, the uniform chirality could induce the formation of helical polymer conformations or specific secondary structures. researchgate.net These higher-order structures can significantly affect the polymer network's formation and its bulk properties, potentially leading to enhancements in mechanical strength, thermal stability, and even unique optical properties. researchgate.netdtu.dk
Derivatization for Specialized Chemical Linkers and Probes
The chemical structure of this compound is well-suited for modification into high-value chemical instruments used in synthesis and analysis. The chirality inherent in the molecule is a key feature that can be exploited in the design of enantioselective systems.
Solid-phase synthesis is a cornerstone of modern chemistry, enabling the efficient construction of complex molecules like peptides and oligonucleotides on a solid polymer support. Central to this methodology is the linker, a molecule that tethers the growing compound to the insoluble resin. "Safety-catch" linkers represent an advanced class of these tools, designed to be stable throughout the synthetic sequence but capable of being "activated" for cleavage under specific, controlled conditions. mdpi.commdpi.comillinois.edu This strategy prevents premature cleavage of the product from the support during various reaction steps. illinois.edu
The safety-catch concept involves a linker that is inert to a range of chemical conditions until a specific chemical modification is performed, rendering it labile. mdpi.comillinois.edu This approach provides flexibility and robustness to the synthetic process. Phenolic structures are often employed in such linkers. For instance, an alkoxy-substituted phenol can be used where the alkyl group serves as a temporary protecting group. This group ensures the linker's stability during synthesis. In a final step, the alkyl group is removed, typically under acidic conditions, which activates the phenolic oxygen, transforming it into a good leaving group and facilitating the cleavage of the final product from the resin.
While this compound is not a canonical example, its structure is analogous to systems used for this purpose. The sec-butyl group could function as the "safety-catch" element. This group would remain stable under various conditions, but could be selectively cleaved to unmask the phenol. This deprotection would activate the linker, allowing for the release of the synthesized molecule upon reaction with a nucleophile. The (S)-chirality of the sec-butoxy group could also introduce stereochemical control or influence interactions with chiral molecules during the synthesis, a feature of potential interest in advanced asymmetric synthesis.
The enantioselective recognition and quantification of chiral molecules is a significant challenge in pharmaceutical development, biochemistry, and environmental science. nih.gov Spectroscopic probes with chiral centers are designed to interact differently with the two enantiomers of a target analyte, producing a measurable change in a spectroscopic signal, such as fluorescence or absorbance. nih.govrsc.org This allows for the determination of a sample's enantiomeric composition.
The design of these probes typically involves three components: a signaling unit (like a fluorophore), a recognition site for selective binding, and a linker connecting them. nih.gov The key to enantioselective recognition lies in creating a chiral environment within the probe that preferentially binds one enantiomer over the other. Chiral molecules like 1,1'-bi-2-naphthol (BINOL) are frequently used as scaffolds for such probes due to their well-defined, rigid chiral structure. acs.org
This compound can serve as a valuable building block for such probes. Its chiral center can be incorporated into the recognition moiety of a larger molecular construct. The (S)-sec-butoxy group provides a specific three-dimensional architecture that can lead to differential non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with the enantiomers of a chiral guest molecule. When this chiral recognition event occurs, it can alter the electronic environment of the attached signaling unit, leading to an enantiomer-specific optical response, such as an enhancement or quenching of fluorescence. acs.org The development of such probes is a growing area of research aimed at creating rapid and sensitive methods for chiral analysis without the need for chromatographic separation. nih.gov
Methodological Advancements in Environmental Chemical Analysis
The detection and quantification of alkylphenols in environmental samples is of significant interest due to their prevalence and potential as endocrine-disrupting compounds. nih.gov Methodological advancements focus on achieving the isomer-specific detection and enhanced sensitivity required to analyze these compounds at trace levels in complex matrices like water, soil, and sediment. researchgate.net
Alkylphenols often exist as complex mixtures of structural isomers. For example, technical nonylphenol is composed of numerous branched isomers, each exhibiting distinct environmental behaviors and toxicities. nih.govresearchgate.net This complexity necessitates the development of analytical methods capable of separating and quantifying individual isomers. The same challenge applies to butoxyphenols, which can exist as various structural isomers (e.g., 2-, 3-, or 4-substituted) and, in the case of this compound, as a pair of enantiomers.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), typically coupled with mass spectrometry (MS), are the preferred techniques for this purpose. nih.gov
Structural Isomers : Separation of structural isomers is generally achieved using high-resolution capillary columns in GC or specialized stationary phases in HPLC that can differentiate based on subtle differences in polarity and shape.
Enantiomers : Distinguishing between enantiomers, such as this compound and its (R)-counterpart, requires a chiral environment. This is accomplished by using a chiral stationary phase (CSP) in either GC or HPLC. chromatographyonline.com These phases are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte, resulting in different retention times and allowing for their separation and individual quantification. youtube.com The ability to perform isomer-specific analysis is critical for accurate risk assessment and for studying the stereoselective fate and transport of chiral pollutants in the environment.
Analyzing trace levels of alkylphenols in environmental samples is often limited by the sensitivity of analytical instruments and the presence of interfering substances in the matrix. Chemical derivatization is a powerful strategy used to overcome these limitations. nih.gov This process involves chemically modifying the analyte to create a derivative with properties more suitable for analysis, such as increased volatility for GC or improved ionization efficiency for MS. nih.gov
For phenolic compounds like this compound, the reactive hydroxyl group is the target for derivatization. This modification can significantly improve analytical performance, in some cases increasing detection sensitivity by up to 1000 times compared to the underivatized compound. nih.gov
Several derivatization strategies are commonly employed:
Silylation : This is a frequent technique for GC analysis. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the acidic proton with a non-polar trimethylsilyl (TMS) group. nih.govresearchgate.net This increases the volatility and thermal stability of the analyte, leading to better chromatographic peak shapes and lower detection limits. tcichemicals.com
Acylation/Alkylation : Reagents such as pentafluoropyridine can be used to form tetrafluoropyridyl derivatives, which are highly responsive to electron capture detectors (ECD) in GC. researchgate.net
Dansylation : For LC-MS/MS analysis, derivatization with reagents like dansyl chloride introduces a group that is readily ionized, enhancing the signal in the mass spectrometer. This pre-column derivatization significantly improves sensitivity and selectivity. nih.gov
Charge-Tagging : Reagents such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can be used to add a permanently charged moiety to the phenol. This ensures efficient ionization in positive ion mode ESI-MS/MS, markedly increasing sensitivity even in complex sample matrices. mdpi.com
These derivatization techniques are essential tools for enabling the reliable detection and quantification of this compound and other alkylphenols at the low concentrations relevant to environmental monitoring.
Interactive Data Table: Derivatization Reagents for Phenol Analysis
| Derivatization Method | Reagent | Target Analyte Group | Analytical Technique | Purpose/Advantage | Reference |
|---|---|---|---|---|---|
| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH | GC-MS | Increases volatility and thermal stability. | nih.govresearchgate.net |
| Acylation | Pentafluoropyridine | -OH | GC-MS | Forms derivatives suitable for sensitive electron capture detection. | researchgate.net |
| Dansylation | Dansyl chloride | -OH | LC-MS/MS | Introduces a readily ionizable group, increasing MS sensitivity by up to 1000x. | nih.gov |
| Charge-Tagging | CAX-B | -OH | LC-MS/MS | Adds a permanent positive charge for enhanced ESI(+) sensitivity. | mdpi.com |
Conclusion and Future Research Directions
Emerging Methodologies for Synthesis and Characterization of Chiral Phenolic Compounds
Despite the lack of specific research on (S)-3-sec-Butoxyphenol, advancements in the synthesis and characterization of chiral phenolic compounds, in general, offer promising avenues for future studies.
Synthesis Methodologies
Emerging synthetic strategies that could be adapted for the stereoselective synthesis of this compound include:
| Synthesis Approach | Description | Potential for this compound |
| Asymmetric Catalysis | Utilizes chiral catalysts to favor the formation of one enantiomer over the other. This can involve transition metal catalysts or organocatalysts to achieve high enantioselectivity in etherification reactions. | This approach could be applied to the reaction between resorcinol (B1680541) and a suitable sec-butyl halide or alcohol, using a chiral catalyst to direct the formation of the (S)-ether. |
| Chiral Pool Synthesis | Starts from an enantiomerically pure starting material that already contains the desired stereocenter. | A possible route could involve starting with commercially available (S)-2-butanol and reacting it with a suitable resorcinol derivative under conditions that do not affect the stereocenter. |
| Enzymatic Resolution | Employs enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. | A racemic mixture of 3-sec-butoxyphenol could potentially be resolved using a lipase (B570770) or other hydrolase that selectively acylates or deacylates one of the enantiomers. |
| Chiral Hypervalent Iodine Reagents | These reagents have been used for the enantioselective dearomatization of phenols, which could be a step in a synthetic route to chiral phenolic ethers. researchgate.net | This advanced methodology could potentially be explored for novel synthetic pathways to this compound and its derivatives. |
Characterization Techniques
Once synthesized, the characterization of this compound would rely on a combination of standard and specialized analytical techniques:
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and connectivity of the molecule. Chiral shift reagents can be used to distinguish between enantiomers. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the identity of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized product. This is a crucial technique for verifying the success of an asymmetric synthesis. |
| Circular Dichroism (CD) Spectroscopy | To measure the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules and can be used to determine the absolute configuration. |
Potential for Novel Applications in Materials Science and Advanced Chemical Technologies
While direct applications of this compound have not been explored, the unique properties of chiral phenolic ethers suggest several potential areas of interest in materials science and advanced chemical technologies. The introduction of a chiral center into a phenolic structure can lead to materials with novel optical, electronic, and recognition properties.
Potential applications could include:
Chiral Liquid Crystals: The molecular shape and chirality of this compound could make it a valuable component in the formulation of chiral liquid crystal displays (LCDs), which can offer faster switching times and improved viewing angles.
Asymmetric Catalysis: The phenolic hydroxyl group could be further functionalized to create chiral ligands for asymmetric catalysis. These ligands could be used to synthesize other enantiomerically pure compounds.
Chiral Polymers and Resins: this compound could serve as a monomer for the synthesis of chiral polymers. These polymers may have applications in chiral separations, as sensors, or as materials with unique optical properties.
Nonlinear Optical (NLO) Materials: Chiral molecules can exhibit strong nonlinear optical effects, which are important for applications in telecommunications and optical computing. The specific electronic structure of this compound might lend itself to the development of new NLO materials.
Interdisciplinary Research Opportunities for Chiral Phenolic Ethers
The study of chiral phenolic ethers like this compound opens up a range of interdisciplinary research opportunities, bridging organic chemistry, materials science, and biology.
Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists are essential to design and create novel chiral materials based on phenolic ether scaffolds. This could involve the synthesis of a library of related chiral compounds and the investigation of how small structural changes impact the macroscopic properties of the resulting materials.
Chemistry and Biology: The chirality of this compound suggests potential for stereospecific interactions with biological systems. Research in this area could explore its use as a chiral building block for the synthesis of biologically active molecules or as a probe to study chiral recognition in biological processes. The enantiomer of a chiral drug, known as the distomer, may have different or even adverse effects compared to the active eutomer. mdpi.com
Computational Chemistry and Experimental Science: Theoretical modeling can play a crucial role in predicting the properties of this compound and guiding experimental work. Computational studies could help to understand the conformational preferences of the molecule, predict its chiroptical properties, and model its interactions with other molecules or surfaces.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

